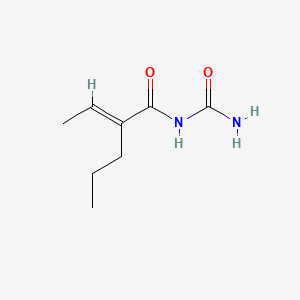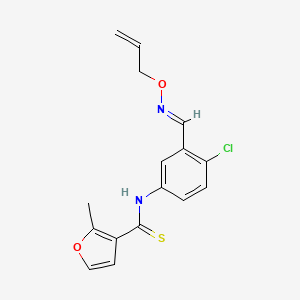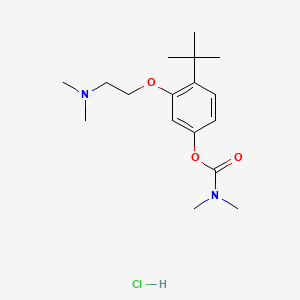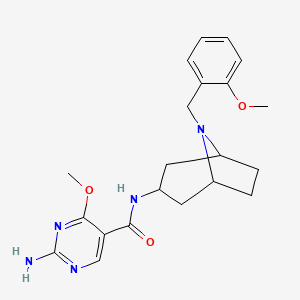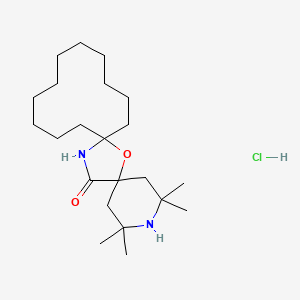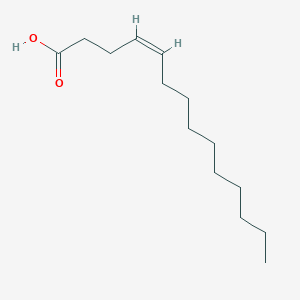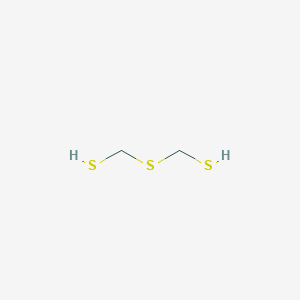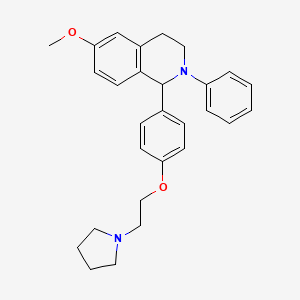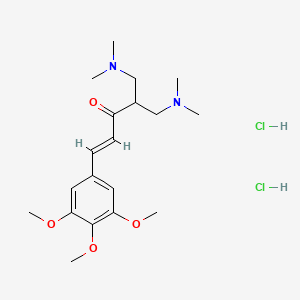
3-Phenoxy-4-fluorobenzyl 2-(4-chlorophenyl)-3-methylbutyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenoxy-4-fluorobenzyl 2-(4-chlorophenyl)-3-methylbutyl ether is a chemical compound with the molecular formula C25H26ClFO2 It is known for its unique structural properties, which include a phenoxy group, a fluorobenzyl group, and a chlorophenyl group
Métodos De Preparación
The synthesis of 3-Phenoxy-4-fluorobenzyl 2-(4-chlorophenyl)-3-methylbutyl ether involves several steps. One common synthetic route includes the reaction of 3-phenoxy-4-fluorobenzyl chloride with 2-(4-chlorophenyl)-3-methylbutanol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield .
Análisis De Reacciones Químicas
3-Phenoxy-4-fluorobenzyl 2-(4-chlorophenyl)-3-methylbutyl ether undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the aromatic rings.
Substitution: Nucleophilic substitution reactions can occur at the halogenated positions using reagents like sodium methoxide or sodium ethoxide, leading to the formation of ethers or esters.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
3-Phenoxy-4-fluorobenzyl 2-(4-chlorophenyl)-3-methylbutyl ether has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Phenoxy-4-fluorobenzyl 2-(4-chlorophenyl)-3-methylbutyl ether involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity and function. The exact pathways involved depend on the specific biological context and the nature of the target molecules .
Comparación Con Compuestos Similares
3-Phenoxy-4-fluorobenzyl 2-(4-chlorophenyl)-3-methylbutyl ether can be compared with other similar compounds, such as:
3-Phenoxy-4-fluorobenzyl 2-(4-chlorophenyl)-2,3-dimethylbutyl ether: This compound has a similar structure but differs in the substitution pattern on the butyl group.
(+/-)-(alpha-cyano-3-phenoxy-4-fluoro-benzylic)esters: These compounds have a cyano group and are used in different applications, such as insecticides.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
83492-97-1 |
|---|---|
Fórmula molecular |
C24H24ClFO2 |
Peso molecular |
398.9 g/mol |
Nombre IUPAC |
4-[[2-(4-chlorophenyl)-3-methylbutoxy]methyl]-1-fluoro-2-phenoxybenzene |
InChI |
InChI=1S/C24H24ClFO2/c1-17(2)22(19-9-11-20(25)12-10-19)16-27-15-18-8-13-23(26)24(14-18)28-21-6-4-3-5-7-21/h3-14,17,22H,15-16H2,1-2H3 |
Clave InChI |
GCRJRNWYHFBFML-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(COCC1=CC(=C(C=C1)F)OC2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


